Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: The synthesis of methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate involves the reaction of methyl chloroformate with 4-aminobenzoic acid in the presence of a base such as sodium hydroxide.
Method 2: Another method involves the reaction of methyl isocyanate with 4-aminobenzoic acid methyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate has several scientific research applications:
Mechanism of Action
Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-{4-[(trifluoromethoxy)amino]phenyl}carbamate .
- Methyl N-{4-[(chlorocarbonyl)amino]phenyl}carbamate .
Uniqueness
Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its methoxycarbonyl group enhances its ability to inhibit photosynthesis, making it more effective against a broader range of weed species compared to similar compounds .
Properties
CAS No. |
5433-04-5 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl N-[4-(methoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
ASJZPQFCFNYJJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.